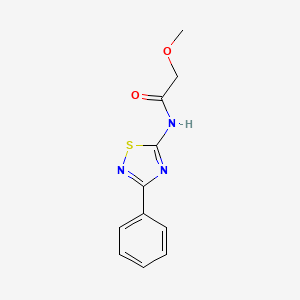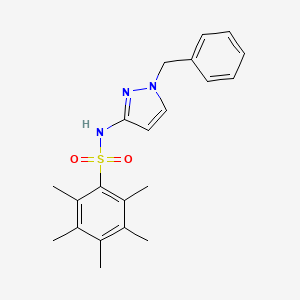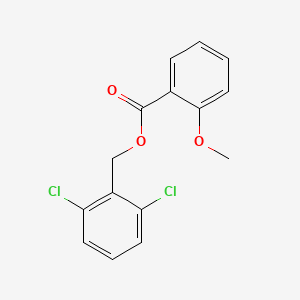
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture and forestry for weed control. It belongs to the family of phenylurea herbicides, which are known for their selective action on plants and low toxicity to animals and humans. In recent years, Diuron has gained attention in the scientific community for its potential applications in areas such as cancer research, environmental monitoring, and drug delivery.
作用机制
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea acts by inhibiting photosynthesis in plants, which leads to a disruption of the plant's energy metabolism and eventual death. This is achieved by blocking the electron transport chain in chloroplasts, which is necessary for the production of ATP. In cancer cells, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to interfere with the mitotic spindle, a structure that is essential for cell division. This leads to a disruption of the cell cycle and eventual cell death.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to have low toxicity to animals and humans, with no reported cases of acute poisoning. However, chronic exposure to N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been associated with adverse effects on the liver, kidneys, and reproductive system in animals. In humans, exposure to N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been linked to an increased risk of cancer, although the evidence is still inconclusive.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has several advantages as a research tool, including its low cost, high stability, and ease of synthesis. However, its selective action on plants and low toxicity to animals and humans can also be a limitation, as it may not accurately reflect the effects of other herbicides or drugs on living organisms.
未来方向
There are several potential future directions for research on N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea. In cancer research, further studies are needed to elucidate the mechanisms of action of N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea and to identify potential targets for its use in cancer therapy. In environmental monitoring, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea could be used in combination with other markers to provide a more comprehensive assessment of pollution levels. In drug delivery, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea could be further investigated as a carrier for hydrophobic drugs, with the aim of improving their solubility and bioavailability. Additionally, further studies are needed to investigate the long-term effects of chronic exposure to N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea on human health and the environment.
合成方法
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea can be synthesized by reacting 3,4-dichloroaniline with 3,4-dimethylphenylisocyanate in the presence of a catalyst such as triethylamine. The reaction produces a white crystalline solid that is soluble in organic solvents such as acetone and chloroform.
科学研究应用
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been extensively studied for its herbicidal properties, but recent research has focused on its potential applications in other fields. In cancer research, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to inhibit the growth of cancer cells by interfering with cell division and inducing cell death. In environmental monitoring, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been used as a marker for pollution in water and soil samples. In drug delivery, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been investigated as a carrier for drugs that are insoluble in water, due to its ability to form stable complexes with hydrophobic molecules.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-3-4-11(7-10(9)2)18-15(20)19-12-5-6-13(16)14(17)8-12/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFCPKMCGBSOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)
![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)
![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)






![N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836055.png)



![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)